molecular formula C15H18N2O4 B2381876 1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 876894-93-8

1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2381876
CAS No.: 876894-93-8
M. Wt: 290.319
InChI Key: VVXPGRWUNWBHPU-UHFFFAOYSA-N
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Description

1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound featuring an imidazole ring, a hydroxy group, and a methoxyphenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-imidazol-1-ylpropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11(18)12-3-4-14(15(7-12)20-2)21-9-13(19)8-17-6-5-16-10-17/h3-7,10,13,19H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPGRWUNWBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2C=CN=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-hydroxy-3-(1H-imidazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methoxy groups, along with the imidazole ring, make it a versatile compound for various applications .

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